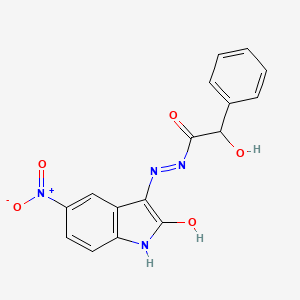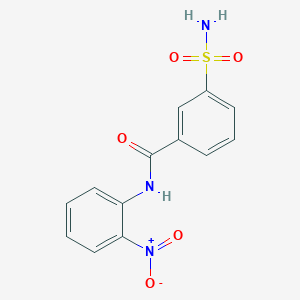![molecular formula C21H32N2O2 B3867159 methyl 6-(1-piperidinyl)-2-[4-(1-piperidinyl)-2-butyn-1-yl]-4-hexynoate](/img/structure/B3867159.png)
methyl 6-(1-piperidinyl)-2-[4-(1-piperidinyl)-2-butyn-1-yl]-4-hexynoate
Übersicht
Beschreibung
Methyl 6-(1-piperidinyl)-2-[4-(1-piperidinyl)-2-butyn-1-yl]-4-hexynoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPEP, and it has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
MPEP works by selectively blocking the activity of mGluR5 receptors in the brain. These receptors are involved in the regulation of glutamate, a neurotransmitter that is involved in a variety of brain functions, including learning and memory. By blocking the activity of mGluR5 receptors, MPEP can modulate the release of glutamate and alter the activity of neurons in the brain. This mechanism of action has been shown to have a variety of effects on behavior and cognition in animal models.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects in animal models. These effects include alterations in synaptic plasticity, changes in neuronal excitability, and modulation of dopamine release in the brain. Additionally, MPEP has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for use in lab experiments. One of the main advantages is its selectivity for mGluR5 receptors, which allows researchers to study the specific effects of blocking these receptors. Additionally, MPEP has been shown to be well-tolerated in animal models, with few side effects. However, there are also limitations to the use of MPEP in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult to produce in large quantities. Additionally, MPEP has a relatively short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on MPEP. One area of interest is the study of its potential therapeutic applications in neurological disorders. For example, MPEP has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, there is interest in exploring the potential use of MPEP as a tool for studying the role of mGluR5 receptors in the brain. Finally, there is interest in developing new compounds that are similar to MPEP but have improved pharmacokinetic properties, such as longer half-lives or improved selectivity for mGluR5 receptors.
Conclusion:
Methyl 6-(1-piperidinyl)-2-[4-(1-piperidinyl)-2-butyn-1-yl]-4-hexynoate, or MPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it an important area of study in the field of neuroscience. By continuing to explore the potential applications of MPEP, researchers may be able to develop new treatments for neurological disorders and gain a better understanding of the underlying mechanisms of these disorders.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. By studying the mechanism of action of MPEP, researchers hope to gain a better understanding of the underlying mechanisms of these disorders.
Eigenschaften
IUPAC Name |
methyl 6-piperidin-1-yl-2-(4-piperidin-1-ylbut-2-ynyl)hex-4-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-25-21(24)20(12-4-10-18-22-14-6-2-7-15-22)13-5-11-19-23-16-8-3-9-17-23/h20H,2-3,6-9,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUJBVOEZDUVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#CCN1CCCCC1)CC#CCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B3867099.png)
![5-(3,4-dimethoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3867107.png)

![methyl 6-(1-pyrrolidinyl)-2-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-4-hexynoate](/img/structure/B3867151.png)





![N'-(4-ethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3867187.png)
